Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Overview
Description
Scientific Research Applications
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Safety and Hazards
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling . It is classified with the signal word “Warning” and is not considered dangerous goods for transportation .
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds that undergo oxidation reactions .
Mode of Action
This compound acts as an oxidant, facilitating various organic reactions . It interacts with its targets by accepting electrons, thereby oxidizing the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. It is often used in reactions such as thiol alkylation and olefin cyclization .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions, leading to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . It is a stable compound under normal conditions .
Biochemical Analysis
Cellular Effects
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through oxidation. The compound can bind to enzymes and proteins, leading to their oxidation and subsequent changes in their activity . For example, it can inhibit or activate enzymes by oxidizing their active sites, thereby modulating their catalytic functions . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage in cells, affecting their function and viability . Therefore, it is essential to store and handle the compound under appropriate conditions to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular pathways . At high doses, it can cause significant oxidative damage, leading to cell death and tissue injury . Studies have also shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage . Additionally, high doses of the compound can result in toxic or adverse effects, such as inflammation and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, such as oxidoreductases . The compound can affect metabolic flux by altering the redox state of cells, which influences the activity of metabolic enzymes and the levels of metabolites . For example, it can increase the production of reactive oxygen species (ROS), which can further modulate cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For instance, its accumulation in mitochondria can enhance its oxidative effects, leading to mitochondrial dysfunction and altered energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can exert its oxidative effects on mitochondrial proteins and enzymes . This localization can influence the compound’s impact on cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield arylamines, while reactions with alcohols can produce aryl ethers .
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium triflate: Another diaryliodonium salt with similar reactivity but different substituents.
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: A compound with similar applications but different counterions.
Bis(pyridine)iodonium tetrafluoroborate: A related compound with different substituents and counterions.
Uniqueness
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in various reactions . This makes it particularly useful in applications where specific reactivity patterns are desired .
Properties
IUPAC Name |
bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNIUDXMGKTQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-64-8 | |
Record name | Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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